6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine
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Overview
Description
6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is an organic compound with the molecular formula C7H8N2O3S and a molar mass of 200.22 g/mol . This compound is characterized by the presence of ethoxycarbonyl, hydroxy, and mercapto functional groups attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine typically involves the reaction of ethyl cyanoacetate with thiourea under basic conditions, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The hydroxy and mercapto groups play a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-hydroxy-2-mercaptopyrimidine: This compound has similar functional groups but differs in the presence of an amino group instead of an ethoxycarbonyl group.
6-Amino-2-thiouracil: Another similar compound with an amino group and a thiouracil structure.
Uniqueness
6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
6633-65-4 |
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Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-5(10)9-7(13)8-4/h3H,2H2,1H3,(H2,8,9,10,13) |
InChI Key |
TUERDTSVYUIFEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=S)N1 |
Origin of Product |
United States |
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